molecular formula C21H20N2O5S2 B2928451 methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate CAS No. 1396712-88-1

methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate

Cat. No.: B2928451
CAS No.: 1396712-88-1
M. Wt: 444.52
InChI Key: JELRJKRZQLMTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a sulfamoyl benzoate derivative featuring a thiophen-2-ylmethylaminoethyl ketone moiety.

Properties

IUPAC Name

methyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-28-21(25)16-6-10-19(11-7-16)30(26,27)23-17-8-4-15(5-9-17)13-20(24)22-14-18-3-2-12-29-18/h2-12,23H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELRJKRZQLMTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-aminobenzoate, thiophene-2-carboxaldehyde, and 4-nitrophenylsulfonyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize yield and purity.

    Purification: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Agents: Potential use in developing new antimicrobial agents.

    Cancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Materials Science: Used in the development of new materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to modify their properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonylurea Herbicides ()

Compounds like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfamoyl benzoate core but incorporate triazine rings instead of the thiophene-aminoethyl group. Key differences include:

  • Bioactivity : Sulfonylureas act as herbicides by inhibiting acetolactate synthase (ALS), a mechanism likely absent in the target compound due to the lack of a triazine moiety.
Table 1: Comparison with Sulfonylurea Herbicides
Property Target Compound Metsulfuron-Methyl
Core Structure Sulfamoyl benzoate + thiophene-aminoethyl Sulfamoyl benzoate + triazine
Key Functional Groups Thiophene, ketone, sulfonamide Triazine, methoxy, sulfonamide
Potential Application Pharmaceutical (hypothesized) Herbicide
Synthetic Yield* N/A High (typical for sulfonylureas)

*Synthetic yields for sulfonylureas are often optimized due to industrial relevance .

Triazole and Thiazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () and 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () highlight the role of heterocycles:

  • Triazoles : Exhibit tautomerism (thione vs. thiol forms), influencing reactivity and binding affinity. The target compound lacks a triazole ring but shares sulfonamide and aromatic groups, suggesting comparable stability in aqueous media .
  • Thiazoles : The thiazole moiety in and enhances rigidity and hydrogen-bonding capacity. The target’s thiophene group may offer similar electronic effects but with reduced polarity .
Table 2: Spectral Data Comparison
Compound Type IR Absorption (C=O) IR Absorption (C=S) NMR Shifts (Key Protons)
Target Compound ~1663–1682 cm⁻¹ (hypothesized) Absent Thiophene H: δ 6.8–7.5 ppm (est.)
Triazole Derivatives Absent (tautomerism) 1247–1255 cm⁻¹ Aromatic H: δ 7.2–8.1 ppm
Thiazole Derivatives 1680–1700 cm⁻¹ N/A Thiazole H: δ 7.5–8.0 ppm

Phenacyl Benzoates and Aminoethyl Ketones ()

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)tetrahydrobenzo[b]thiophene-3-carboxylate () and 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate () share ester and ketone functionalities:

  • Synthetic Conditions: The target compound likely requires multi-step synthesis akin to (reflux in ethanol, NaOH treatment) rather than the HFIP solvent system used in .
  • Solubility : The thiophene group may reduce water solubility compared to ’s chlorophenyl derivative but improve lipid membrane permeability .

Sulfonamide-Linked Amides ()

Compounds like 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide () emphasize sulfonamide bioisosterism:

  • Bioactivity: Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase). The target’s sulfamoyl group could enable similar interactions, but the thiophene-aminoethyl chain might confer selectivity for distinct targets .
  • Synthetic Yield : reports a 50% yield for a triazole-containing sulfonamide, suggesting moderate efficiency for such reactions. The target compound’s synthesis may face challenges due to steric hindrance from the thiophene group .

Key Research Findings and Implications

  • Synthetic Complexity : Multi-step routes (as in ) are likely required, with yields dependent on optimizing halogenation and cyclization steps.
  • Spectroscopic Signatures : IR bands for C=O (~1663–1682 cm⁻¹) and absence of S-H vibrations (tautomerism) would confirm successful synthesis .

Biological Activity

Methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4SC_{16}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 342.39 g/mol. The compound features a benzoate moiety linked to a sulfamoyl group, which is known for its biological activity, particularly in inhibiting carbonic anhydrases (CAs).

The primary mechanism of action of this compound appears to involve the inhibition of carbonic anhydrases, particularly CAIX, which is overexpressed in various cancers. By inhibiting CAIX, the compound can potentially disrupt the tumor microenvironment, leading to reduced tumor growth and metastasis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Carbonic Anhydrase Inhibition High affinity for CAIX; potential anticancer properties
Antimicrobial Activity Inhibits bacterial growth in vitro
Cytotoxicity Induces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anticancer Properties : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
  • Inhibition of Carbonic Anhydrases : Research indicated that this compound selectively inhibits CAIX over other isoforms. This selectivity is crucial for minimizing side effects associated with traditional CA inhibitors, making it a promising candidate for targeted cancer therapy.
  • Antimicrobial Activity : The compound has shown inhibitory effects against several bacterial strains, indicating potential use as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms involved.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.